molecular formula C13H26ClN B1531332 4-(Cyclohexylmethyl)azepane hydrochloride CAS No. 2098018-86-9

4-(Cyclohexylmethyl)azepane hydrochloride

Cat. No.: B1531332
CAS No.: 2098018-86-9
M. Wt: 231.8 g/mol
InChI Key: FOZDQOCGBRKJCE-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)azepane hydrochloride is a chemical compound with the molecular formula C13H26ClN and a molecular weight of 231.8 g/mol It is a hydrochloride salt form of 4-(Cyclohexylmethyl)azepane, which is a seven-membered ring structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)azepane hydrochloride typically involves the reaction of cyclohexylmethylamine with azepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)azepane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis
4-(Cyclohexylmethyl)azepane hydrochloride serves as an essential building block in organic synthesis, particularly in the construction of complex molecules. Its azepane ring structure allows for various chemical transformations, making it useful in synthesizing diverse compounds.

2. Reaction Mechanisms
The compound can undergo multiple chemical reactions, including:

  • Oxidation : It can be oxidized to form oxo derivatives using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield alcohols or amines, employing reducing agents such as lithium aluminum hydride.
  • Substitution : Nucleophilic substitution at the nitrogen atom can produce alkylated derivatives.

Biological Applications

1. Ligand in Biochemical Studies
In biological research, this compound can act as a ligand to investigate protein-ligand interactions. Its ability to interact with various biological targets makes it a candidate for studying neurotransmitter systems and receptor activities.

2. Potential Therapeutic Effects
Research indicates that compounds similar to this compound may exhibit:

  • Antidepressant Effects : Targeting the 5-HT2C receptor could lead to antidepressant-like effects, as seen in animal models where similar azepane derivatives reduced depressive behaviors.
  • Anti-obesity Potential : Agonism at the 5-HT2C receptor has been associated with decreased food intake and weight loss, suggesting therapeutic applications in obesity management.

Data Table: Summary of Biological Activities

ActivityFindingsReferences
Antidepressant EffectsReduced depressive behaviors in animal models
Anti-obesity PotentialDecreased food intake linked to 5-HT2C receptor agonism
Interaction with ReceptorsPotential modulation of serotonin and dopamine receptors

Experimental Studies

In various studies, this compound has been tested for its biological activity:

  • Animal Model Studies : Demonstrated significant effects on mood regulation through receptor interaction.
  • Cell Line Studies : Investigated its potential in modulating cellular pathways relevant to obesity and mood disorders .

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylmethyl)piperidine hydrochloride
  • 4-(Cyclohexylmethyl)morpholine hydrochloride
  • 4-(Cyclohexylmethyl)pyrrolidine hydrochloride

Uniqueness

4-(Cyclohexylmethyl)azepane hydrochloride is unique due to its seven-membered ring structure, which distinguishes it from other similar compounds with different ring sizes or substituents

Biological Activity

4-(Cyclohexylmethyl)azepane hydrochloride is a chemical compound with the molecular formula C13H26ClN, notable for its seven-membered ring structure containing a nitrogen atom. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Weight : 231.8 g/mol
  • IUPAC Name : 4-(cyclohexylmethyl)azepane; hydrochloride
  • InChI Key : FOZDQOCGBRKJCE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylmethylamine with azepane under specific conditions, often utilizing a catalyst and solvent to optimize yield and purity. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may modulate receptor activity or enzymatic pathways, leading to diverse biological effects. However, detailed studies on its specific mechanisms remain limited.

Biological Activity and Applications

Research indicates that this compound may have several applications in biology and medicine:

  • Potential Therapeutic Uses : The compound is being explored for its therapeutic potential, particularly in drug development. Its unique structure may allow it to interact with biological targets effectively.
  • Chemical Research Applications : It serves as a building block in the synthesis of more complex molecules, which can be crucial for developing new pharmaceuticals .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
4-(Cyclohexylmethyl)piperidine hydrochlorideSix-membered ringAnalgesic properties
4-(Cyclohexylmethyl)morpholine hydrochlorideSix-membered ringAntidepressant potential
4-(Cyclohexylmethyl)pyrrolidine hydrochlorideFive-membered ringNeuroprotective effects

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, broader research into azepane derivatives highlights their potential in various therapeutic areas:

  • Antiallergic Properties : Some azepane derivatives have shown promise as raw materials for producing effective antiallergic agents, indicating a possible therapeutic pathway for this compound .
  • Cancer Treatment Applications : Research into alpha-helix mimetics has indicated that similar compounds can regulate cell growth and oncogenesis, suggesting that derivatives like this compound could be explored for cancer treatment .
  • Multitargeted Ligands : Studies on benzothiazole derivatives reveal that compounds with similar structural motifs exhibit multitargeted activity, which could be relevant for the biological evaluation of azepane derivatives .

Properties

IUPAC Name

4-(cyclohexylmethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZDQOCGBRKJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Cyclohexylmethyl)azepane hydrochloride
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